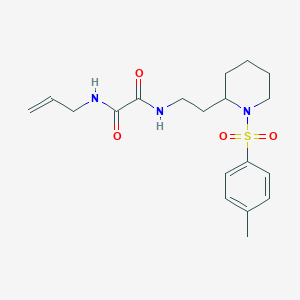

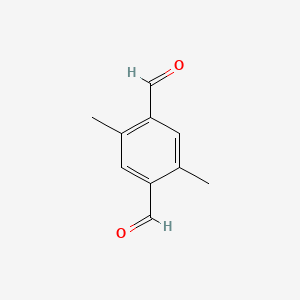

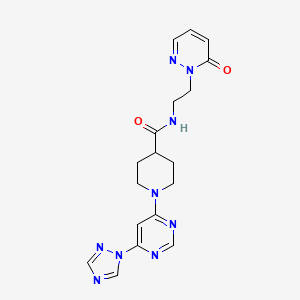

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For molecules similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, reactions such as direct borylation, Fridel-Crafts reactions, and Knoevenagel condensations are common (Kawashima et al., 2013; Ma Bao-shun, 2004).

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole rings and naphthyl groups has been studied using techniques such as NMR, IR spectroscopy, and X-ray crystallography (Lynch, 2001; Smith & Lynch, 2013). These studies provide insights into the compound's three-dimensional configuration and how its structure influences reactivity and properties.

Chemical Reactions and Properties

Compounds with thiadiazole and naphthamide structures are involved in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of functional groups like the amino and thioether in the molecule suggests a reactivity towards forming new bonds, particularly in the synthesis of polymers and dyestuffs (Malik et al., 2018).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of molecules similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can be influenced by its molecular structure. The presence of heteroatoms and the molecular symmetry play crucial roles in determining these properties (El-Emam et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and oxidizing agents, are determined by the functional groups present in the molecule. For example, the thiadiazole ring is known for its electron-withdrawing nature, which can influence the acidity of adjacent hydrogen atoms and the molecule's overall reactivity (Zhang et al., 1996).

Aplicaciones Científicas De Investigación

Dyeing Performance of Thiadiazole Derivatives

Thiadiazole derivatives, similar in structure to the compound , have been explored for their dyeing performance on nylon fabric. These compounds are synthesized through reactions involving thiourea and various naphthalene acid couplers, leading to a series of acid dyes. The dyeing performance and characterization of these derivatives suggest potential applications in textile dyeing processes (Malik et al., 2018).

Chelating Properties of Transition Metal Chelates

Research on benzofuran-1,3,4-oxadiazole combined molecules, which share some structural similarities with the compound of interest, has revealed their effective chelating properties with transition metals. The study involved synthesizing a novel ligand and its transition metal chelates, which were then evaluated for their chelating abilities and antifungal activities against different fungal strains (Varde & Acharya, 2017).

Protective Activities Against DNA Damage

Compounds structurally related to "N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide" have been investigated for their protective activities against DNA damage induced by bleomycin-iron complex. The study found that certain synthesized compounds significantly diminished chromogen formation between the damaged DNA and thiobarbituric acid, suggesting potential applications in protecting against DNA damage (Abdel-Wahab et al., 2009).

Antihypertensive Agents

Thiadiazole derivatives have also been synthesized as potential antihypertensive agents. These compounds, created from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, were investigated for their potential in treating hypertension, highlighting another area of therapeutic research (Samel & Pai, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c25-17(21-11-14-7-4-10-27-14)12-28-20-24-23-19(29-20)22-18(26)16-9-3-6-13-5-1-2-8-15(13)16/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERFWCYNICWVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)